2'-Deoxy-2-hydrozinoadenosine
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Overview
Description
2’-Deoxy-2-hydrozinoadenosine is a nucleoside derivative, specifically a 2-modified purine nucleoside.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2-hydrozinoadenosine typically involves the modification of deoxyadenosine. One common method includes the use of hydrazine derivatives to introduce the hydrazino group at the 2’ position of the deoxyadenosine molecule. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired modification .
Industrial Production Methods: Industrial production of 2’-Deoxy-2-hydrozinoadenosine may involve biotechnological approaches, such as using recombinant Escherichia coli strains that overexpress specific enzymes. These enzymes facilitate the conversion of starting materials like thymidine and adenine into the desired nucleoside without the need for expensive inducers .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-2-hydrozinoadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the hydrazino group, potentially altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve optimal results .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce a range of modified nucleosides with different functional groups .
Scientific Research Applications
2’-Deoxy-2-hydrozinoadenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various nucleoside analogs, which are important in studying DNA and RNA interactions.
Biology: The compound is utilized in research on nucleoside metabolism and its role in cellular processes.
Mechanism of Action
The primary mechanism of action of 2’-Deoxy-2-hydrozinoadenosine involves its role as an adenosine deaminase inhibitor. By inhibiting this enzyme, the compound modulates adenosine metabolism, leading to the accumulation of adenosine and its derivatives. This can result in various biological effects, including the induction of apoptosis in cancer cells. The molecular targets and pathways involved include adenosine receptors and related signaling pathways .
Comparison with Similar Compounds
2’-Deoxyadenosine: A closely related compound, differing only by the absence of the hydrazino group.
2’-Deoxy-2-fluoro-2’-C-methylcytidine: Another nucleoside analog with modifications at the 2’ position, used in antiviral research.
Uniqueness: 2’-Deoxy-2-hydrozinoadenosine is unique due to its hydrazino modification, which imparts distinct chemical and biological properties. This modification enhances its potential as an adenosine deaminase inhibitor, making it a valuable compound in cancer research and other therapeutic applications .
Properties
Molecular Formula |
C10H15N7O3 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H15N7O3/c11-8-7-9(15-10(14-8)16-12)17(3-13-7)6-1-4(19)5(2-18)20-6/h3-6,18-19H,1-2,12H2,(H3,11,14,15,16) |
InChI Key |
PVBTZBGACFSXPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)NN)N)CO)O |
Origin of Product |
United States |
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